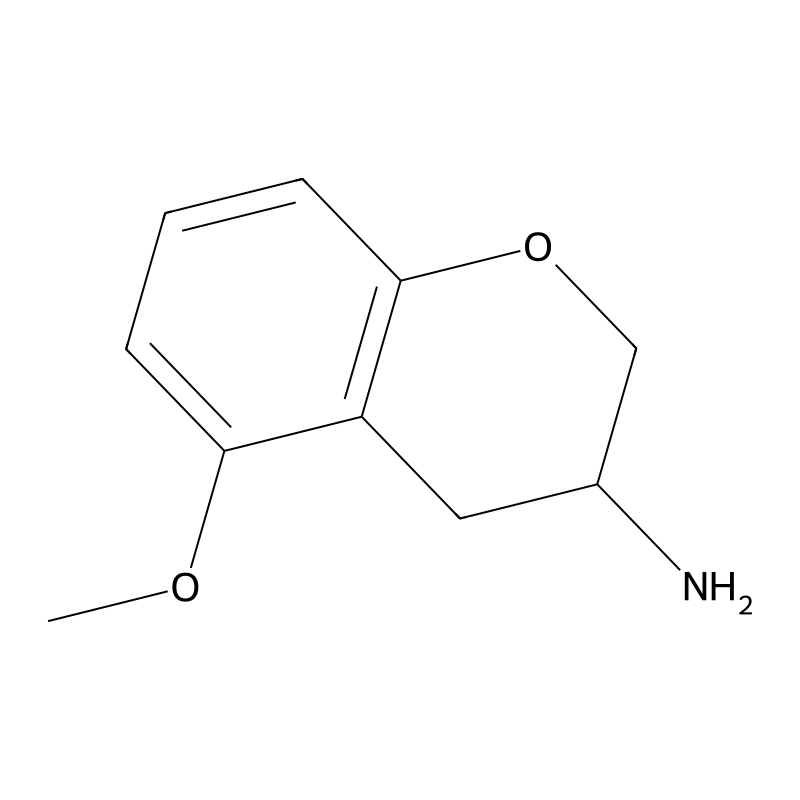5-Methoxychroman-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Methoxychroman-3-amine is a chemical compound characterized by its unique chroman structure, which consists of a benzene ring fused to a tetrahydrofuran. Its molecular formula is , and it has a molecular weight of approximately 179.22 g/mol. This compound features a methoxy group (-OCH₃) at the 5-position and an amino group (-NH₂) at the 3-position of the chroman ring, contributing to its reactivity and potential biological activity .
- Amidation Reactions: It can react with acyl chlorides or anhydrides to form N-acyl derivatives, demonstrating its nucleophilic character due to the amino group .
- Substitution Reactions: The presence of the methoxy group allows for electrophilic aromatic substitution, leading to diverse functionalized derivatives.
- Reduction Reactions: The amino group can undergo reduction to form secondary or tertiary amines, expanding its utility in synthetic organic chemistry .
Research indicates that 5-Methoxychroman-3-amine and its derivatives exhibit significant biological activities, including:
- Melatonin Receptor Binding: Certain derivatives have been shown to competitively inhibit melatonin binding in brain membranes, suggesting potential applications in sleep regulation and circadian rhythm modulation .
- Antioxidant Properties: The compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress .
Several methods exist for synthesizing 5-Methoxychroman-3-amine:
- Starting from 5-Methoxychroman: The synthesis typically begins with 5-methoxychroman, which is then subjected to amination using ammonia or primary amines under appropriate conditions.
- Using Acylation Techniques: N-acylation methods can be employed to introduce various acyl groups, enhancing the compound's biological activity and chemical diversity .
- Photochemical Methods: Recent advancements include photochemical techniques that utilize light to drive reactions involving 5-Methoxychroman-3-amine, allowing for more selective modifications without harsh conditions .
5-Methoxychroman-3-amine has potential applications in various fields:
- Pharmaceuticals: Its ability to modulate melatonin receptors positions it as a candidate for developing sleep aids or treatments for circadian rhythm disorders.
- Chemical Research: Its reactivity makes it valuable in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
- Cosmetics: Due to its antioxidant properties, it may be explored for use in cosmetic formulations aimed at skin protection and anti-aging .
Studies on the interactions of 5-Methoxychroman-3-amine with other molecules reveal:
- Binding Affinity Studies: Research has demonstrated that derivatives of this compound can bind selectively to melatonin receptors, indicating specific interactions that could be exploited in drug design .
- Mechanistic Insights: Investigations into its reaction mechanisms with other nucleophiles provide insights into how modifications can enhance biological activity or alter pharmacokinetics .
Several compounds share structural similarities with 5-Methoxychroman-3-amine. Here are notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxychroman | Hydroxyl group at the 4-position | Exhibits strong antioxidant properties |
| 6-Methoxyquinoline | Methoxy group on a quinoline structure | Known for antimicrobial activity |
| 7-Hydroxyflavone | Hydroxyl group at the 7-position of flavone | Demonstrates anti-inflammatory effects |
The uniqueness of 5-Methoxychroman-3-amine lies in its specific combination of functional groups that confer both reactivity and biological activity, making it a versatile compound in medicinal chemistry and synthetic applications.








